molecular formula C25H22ClN5O2S B3890329 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3890329
M. Wt: 492.0 g/mol
InChI Key: IDMVVCBKMJCWDP-JVWAILMASA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a synthetically derived small molecule that belongs to the 1,2,4-triazole chemical class, a scaffold widely investigated for its diverse pharmacological potential. This particular compound is designed as a multifunctional agent, primarily explored for its potent kinase inhibitory activity. Research indicates its significant efficacy against focal adhesion kinase (FAK), a key enzyme involved in cellular adhesion, proliferation, and survival signaling pathways, which is frequently overexpressed in various cancers [https://pubmed.ncbi.nlm.nih.gov/38143610/]. The molecular structure incorporates a 1,2,4-triazole core linked to a hydrazide-hydrazone moiety, a configuration known to contribute to its strong binding affinity and selectivity. Its primary research value lies in the field of oncology, where it serves as a valuable chemical tool for studying FAK-mediated signaling cascades and for in vitro evaluation of antiproliferative and apoptotic effects in cancer cell lines. Studies have demonstrated its promising cytotoxic activity against specific human breast adenocarcinoma cells (MCF-7), suggesting its utility as a lead compound for developing novel anticancer therapeutics [https://www.sciencedirect.com/science/article/abs/pii/S0022286024000220]. This product is intended for research applications only, strictly for use in laboratory settings.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-2-33-22-14-8-18(9-15-22)16-27-28-23(32)17-34-25-30-29-24(19-10-12-20(26)13-11-19)31(25)21-6-4-3-5-7-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMVVCBKMJCWDP-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form the intermediate 4-chlorophenyl-phenylthiourea. This intermediate is then cyclized with hydrazine hydrate to produce the triazole ring. The final step involves the condensation of the triazole derivative with 4-ethoxybenzaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties, particularly against pathogenic fungi. Studies indicate that this specific compound exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL

These results highlight its potential use in treating fungal infections.

Anticancer Potential

Emerging research has explored the anticancer effects of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, including breast and colon cancer cells:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HT-29 (Colon)15

The observed cytotoxicity indicates that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent urinary tract infections revealed that a derivative similar to the compound exhibited a higher success rate compared to conventional antibiotics.
  • Clinical Trials for Antifungal Treatment : Trials assessing the effectiveness of triazole derivatives against systemic fungal infections showed a significant reduction in infection rates among treated patients.
  • Oncology Research : A recent clinical trial investigated the use of triazole-based therapies in combination with traditional chemotherapy for breast cancer patients, resulting in improved outcomes compared to chemotherapy alone.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Unique Properties
Target Compound 1,2,4-Triazole 4-Cl-C₆H₄ (C5), C₆H₅ (C4), -S-CH₂-C(=O)-NH-N=CH-C₆H₄-OCH₂CH₃ Enhanced solubility (ethoxy group), antimicrobial activity
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(2-Hydroxynaphthalen-1-yl)Methylidene]Acetohydrazide 1,2,4-Triazole 4-Cl-C₆H₄ (C5), 4-CH₃-C₆H₄ (C4), -S-CH₂-C(=O)-NH-N=CH-C₁₀H₆-OH Hydroxynaphthyl group increases π-π stacking; potent antifungal activity
N'-[(E)-(4-Chloro-3-Nitrophenyl)Methylidene]-2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 1,2,4-Triazole 4-Cl-C₆H₄ (C4), C₆H₅ (C5), -S-CH₂-C(=O)-NH-N=CH-C₆H₃-Cl-NO₂ Nitro group enhances electrophilicity; selective anticancer activity
2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(3-Methylphenyl)Methylidene]Acetohydrazide 1,2,4-Triazole 3,4-(OCH₃)₂-C₆H₃ (C5), C₆H₅ (C4), -S-CH₂-C(=O)-NH-N=CH-C₆H₄-CH₃ Methoxy groups improve metabolic stability; anti-inflammatory effects

Physicochemical and Reactivity Differences

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 4-ethoxy group (-OCH₂CH₃) donates electrons via resonance, increasing solubility and stability compared to analogs with electron-withdrawing groups (e.g., -NO₂ in ). Conversely, nitro-substituted derivatives exhibit higher reactivity in electrophilic substitution reactions .
  • Hydrogen Bonding Capacity : Compounds with hydroxyl (e.g., 3-hydroxyphenyl in ) or methoxy groups demonstrate improved binding to biological targets, as seen in their enhanced antifungal and anti-inflammatory activities .
  • Steric Effects : Bulky substituents like 9-ethylcarbazole (in ) reduce conformational flexibility but improve selectivity for hydrophobic enzyme pockets.

Research Findings and Characterization Techniques

  • Spectroscopy : FT-IR and NMR confirm the presence of hydrazone (-NH-N=CH-) and triazole rings (δ 8.2–8.5 ppm for aromatic protons) .
  • Molecular Docking : Studies on the target compound reveal strong interactions with C. albicans CYP51 (binding energy: -9.2 kcal/mol), validating its antifungal mechanism .
  • X-ray Crystallography : SHELXL-refined structures (e.g., ) highlight planar triazole cores, facilitating π-π interactions in biological systems.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide represents a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of triazole derivatives typically involves multi-step reactions that include the formation of the triazole ring followed by various substitutions. The compound can be synthesized through a reaction involving 4-chlorophenyl and phenyl groups with a hydrazide moiety, utilizing methods such as refluxing in organic solvents and purification techniques like recrystallization.

Biological Activity Overview

1,2,4-Triazole compounds exhibit a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the N–C–S group in these compounds has been linked to their enhanced biological efficacy.

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the one under study have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Triazole derivatives are also known for their antifungal properties, often used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Potential

Recent studies indicate that certain triazole derivatives can inhibit cancer cell proliferation. For example:

  • Cell Viability Assays : The MTT assay showed that some triazole compounds significantly reduce the viability of cancer cell lines such as HepG2 (liver cancer) at concentrations as low as 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Key findings include:

  • Substituent Effects : Electron-donating groups at specific positions on the aromatic rings enhance activity, while electron-withdrawing groups tend to diminish it .
  • Hydrazide Functionality : The presence of hydrazide groups in the structure contributes positively to the antimicrobial and anticancer activities observed in related compounds .

Case Studies

  • Antimicrobial Study : A study assessed various synthesized triazole derivatives against a panel of bacterial pathogens. Compounds with the hydrazide functionality exhibited moderate to strong antibacterial activity against Enterobacter aerogenes and Bacillus cereus .
  • Anticancer Evaluation : A comparative analysis of several 1,2,4-triazole derivatives revealed that those with specific substituents showed significant inhibition rates against HepG2 cells, indicating potential for further development as anticancer agents .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves a multi-step process:

Condensation : Reacting 4-ethoxybenzaldehyde with acetohydrazide to form the hydrazone moiety.

Triazole Formation : Cyclizing the intermediate with thiocarbazide under reflux in ethanol or DMSO, with pH adjustments (6.5–7.5) to stabilize reactive intermediates .

Purification : Chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 6 hours under reflux) .
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) and adjust solvent polarity to minimize byproducts .

Basic: How is the molecular structure confirmed, and which spectroscopic methods are most reliable?

Answer:
Structural confirmation requires a combination of:

  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 10.2 ppm for hydrazone NH) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS to observe [M+H]⁺ peaks matching theoretical molecular weight (e.g., ~500–550 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm E-configuration of the hydrazone moiety .

Advanced: How do substituents on the triazole and phenyl rings influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) and antimicrobial potency (MIC = 8 µg/mL against S. aureus) .
  • Ethoxy Group on Benzaldehyde : Increases electron-donating effects, stabilizing charge-transfer interactions with enzyme active sites (e.g., COX-2 inhibition, IC₅₀ = 12 µM) .
  • Sulfanyl Linker : Facilitates hydrogen bonding with cysteine residues in target proteins (e.g., EGFR kinase inhibition) .
    Method : Compare analogs via molecular docking (AutoDock Vina) and in vitro assays to validate computational predictions .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hrs vs. 72 hrs) .
  • Purity Issues : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Solubility Differences : Use DMSO stock solutions diluted to <0.1% in culture media to avoid cytotoxicity artifacts .
    Case Study : A reported IC₅₀ discrepancy (15 µM vs. 30 µM for anticancer activity) was resolved by controlling serum protein binding in assay media .

Basic: What are the primary research applications of this compound?

Answer:

  • Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) via membrane disruption .
  • Anticancer : Induces apoptosis in HeLa cells (EC₅₀ = 18 µM) by inhibiting topoisomerase II .
  • Enzyme Inhibition : Targets acetylcholinesterase (AChE) for Alzheimer’s research (IC₅₀ = 2.5 µM) .

Advanced: What strategies are effective in improving metabolic stability for in vivo studies?

Answer:

  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ substitution) to track pharmacokinetics via LC-MS .
  • Co-crystallization : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories) to identify stable binding poses .
  • QSAR Modeling : Use Hammett constants (σ) and molar refractivity (MR) to predict electron-withdrawing/-donating effects .
  • ADMET Prediction : SwissADME to optimize logS (>-4) and BBB permeability (BOILED-Egg model) .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Solubility : Prepare fresh solutions in DMSO (50 mM stock) and dilute in PBS (pH 7.4) for assays .
  • Safety : Use gloveboxes for weighing (LD₅₀ > 500 mg/kg in rats) .

Advanced: How to address low yield in the final coupling step?

Answer: Low yields (<40%) may result from:

  • Steric Hindrance : Replace bulky substituents (e.g., tert-butyl with methyl) on the triazole ring .
  • Catalyst Optimization : Switch from acetic acid to p-toluenesulfonic acid (PTSA) to accelerate imine formation .
  • Microwave Irradiation : Increase coupling efficiency (yield ~65%) at 100°C for 20 mins .

Advanced: What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

Answer:

  • Common Targets : Thiol-dependent enzymes (e.g., thioredoxin reductase) are inhibited via sulfanyl group interactions .
  • Reactive Oxygen Species (ROS) : The triazole ring generates ROS in cancer cells (2.5-fold increase vs. control) .
  • Method : Confirm dual mechanisms via gene expression profiling (RNA-seq) and ROS detection kits (e.g., DCFH-DA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

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